An In-depth Technical Guide to 1-(2-Chloroethoxy)methanediol: Properties, Reactivity, and Safety
An In-depth Technical Guide to 1-(2-Chloroethoxy)methanediol: Properties, Reactivity, and Safety
Executive Summary: This guide provides a comprehensive technical overview of 1-(2-Chloroethoxy)methanediol (CAS No. 71501-28-5), a functionalized geminal diol of interest to researchers in synthetic chemistry and drug development. As with most simple geminal diols, this compound exists in a dynamic equilibrium with its corresponding aldehyde, (2-chloroethoxy)acetaldehyde, and water. This equilibrium dictates its chemical reactivity and stability. This document elucidates its known physicochemical properties, explores its synthesis and reactivity based on established chemical principles, and presents a thorough safety and handling protocol inferred from the hazards of its constituent functional groups—a chlorinated ether and an aldehyde hydrate. The inherent instability and reactivity of this molecule necessitate rigorous adherence to safety procedures, which are detailed herein.
Chemical Identity and Physicochemical Properties
1-(2-Chloroethoxy)methanediol is the formal hydrate of (2-chloroethoxy)acetaldehyde. Geminal diols (diols with two hydroxyl groups on the same carbon) are a class of organic molecules that are often transient and challenging to isolate in their pure form.[1][2] They are best understood as the product of the hydration of an aldehyde or ketone, and in aqueous solutions, they exist in equilibrium with the parent carbonyl compound.[3][4] In the case of methanediol (formaldehyde hydrate), the equilibrium strongly favors the diol form in water.[4] The stability and reactivity of 1-(2-Chloroethoxy)methanediol are therefore intrinsically linked to this equilibrium.
Chemical Structure
Caption: Structure of 1-(2-Chloroethoxy)methanediol.
Chemical Identifiers and Properties
The following tables summarize the key identifiers and physicochemical data available for 1-(2-Chloroethoxy)methanediol. It is noteworthy that some physical properties, such as the boiling point, may be predicted values or reflect the properties of the corresponding aldehyde due to the equilibrium.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 71501-28-5 | [5] |
| Molecular Formula | C₃H₇ClO₃ | [5] |
| Molecular Weight | 126.54 g/mol | [5] |
| Synonyms | (2-Chloroethoxy)methanediol, (2-Chlorethoxy)methandiol | [5] |
| EINECS | 275-557-8 | [5] |
| PubChem ID | 3018159 |[5] |
Table 2: Physicochemical Properties
| Property | Value | Notes | Source |
|---|---|---|---|
| Appearance | Colorless liquid | --- | [5] |
| Density | 1.387 g/cm³ | --- | [5] |
| Boiling Point | 64.8°C at 760 mmHg | Likely a predicted value or reflects decomposition/equilibrium shift. | [5] |
| Flash Point | -7.0 ± 23.2 °C | Predicted value. | [5] |
| Vapor Pressure | 120.8 ± 0.2 mmHg at 25°C | Predicted value. | [5] |
| Refractive Index | 1.472 | --- | [5] |
| Solubility | Excellent in water and organic solvents | --- |[5] |
Synthesis and Reactivity
Synthetic Considerations
Direct synthesis and isolation of 1-(2-Chloroethoxy)methanediol are not well-documented, likely due to its inherent instability. The most plausible route to its formation is the in situ hydration of (2-chloroethoxy)acetaldehyde in an aqueous medium. The synthesis of related acetals, such as bis(2-chloroethoxy)methane from 2-chloroethanol and paraformaldehyde, suggests that the precursor aldehyde could be generated from similar starting materials under controlled conditions.[6] However, isolating the geminal diol from its aqueous solution would be challenging, as removing water would shift the equilibrium back towards the volatile aldehyde. For most applications, it would be generated and used in situ.
Core Reactivity: The Aldehyde-Hydrate Equilibrium
The central feature of 1-(2-Chloroethoxy)methanediol's chemistry is its reversible conversion to (2-chloroethoxy)acetaldehyde and water. This equilibrium means that the compound will exhibit the reactivity characteristic of aldehydes.
Caption: The aldehyde-hydrate equilibrium of 1-(2-Chloroethoxy)methanediol.
Reactivity Profile
-
Aldehyde Chemistry : As a masked aldehyde, it is expected to undergo reactions typical of aldehydes, such as oxidation to (2-chloroethoxy)acetic acid, reduction to 2-(2-chloroethoxy)ethanol, and nucleophilic additions at the carbonyl carbon of the aldehyde tautomer. The reactivity of aldehydes makes them valuable synthetic intermediates, but also necessitates careful purification to remove unreacted starting material.[7]
-
Chlorinated Ether Moiety : The C-Cl bond provides a site for nucleophilic substitution, although it is generally less reactive than an alkyl chloride due to the influence of the adjacent ether oxygen.
-
Peroxide Formation : A significant, often overlooked hazard with ethers is the formation of explosive peroxides upon exposure to air and light over time.[8][9] This is particularly true for ethers derived from primary alcohols.[8] As such, samples of 1-(2-Chloroethoxy)methanediol or its precursors should be dated upon receipt and opening and tested for peroxides periodically.[10]
Safety, Handling, and Toxicology
Disclaimer: No specific toxicological data or Safety Data Sheet (SDS) for 1-(2-Chloroethoxy)methanediol was found. The following hazard assessment and safety protocols are inferred from the chemical's structural components: a reactive aldehyde, a chlorinated hydrocarbon, and an ether. This information is a guide and should be supplemented by institutional safety protocols and a thorough risk assessment before handling.
Inferred Hazard Assessment
-
Toxicity : The molecule is expected to be hazardous. The related compound, bis(2-chloroethoxy)methane, is severely irritating to the skin, eyes, and mucous membranes and may be toxic by ingestion or inhalation.[11] Aldehydes are also known irritants of the mucous membranes and upper respiratory tract.[12][13]
-
Sensitization : May cause allergic skin reactions in susceptible individuals.[13]
-
Physical Hazards : The primary physical hazard is the potential for forming explosive peroxides.[8][9] The low predicted flash point also indicates a significant fire hazard.[5]
Safe Handling and Personal Protective Equipment (PPE)
All handling of this chemical must be conducted with the assumption that it is highly reactive and toxic. A rigorous, multi-layered approach to safety is required.
Caption: Standard workflow for safely handling 1-(2-Chloroethoxy)methanediol.
Engineering Controls:
-
Always handle this substance in a properly functioning chemical fume hood to minimize inhalation exposure.[16][17]
-
An emergency eyewash station and safety shower must be readily accessible.[16]
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[12][16]
-
Skin Protection : Wear a lab coat or chemical-resistant apron.[12] Use chemical-resistant gloves (e.g., butyl rubber or other material rated for chlorinated solvents and aldehydes).[12][18] Inspect gloves before use.[18]
-
Respiratory Protection : If there is a risk of exposure outside of a fume hood, an MSHA/NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.[12]
Storage and Incompatibility
Proper storage is critical to maintaining the chemical's integrity and ensuring safety.
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][13] The storage area should be isolated from heat sources, direct sunlight, and ignition sources.[8]
-
Segregation : Chlorinated compounds should be stored separately from flammable, non-chlorinated solvents and alkali metals (e.g., sodium, potassium) to prevent violent reactions or explosions.[9]
-
Material Compatibility : Use containers made of compatible materials such as baked phenolic-lined steel, polyethylene, or stainless steel.[12] Avoid reactive metals like aluminum or zinc.[12]
Table 3: Incompatible Materials
| Class of Material | Examples | Reason for Incompatibility | Source |
|---|---|---|---|
| Strong Oxidizing Agents | Perchloric acid, Nitric acid, Peroxides | Can react violently or explosively. | [9][14] |
| Strong Acids & Bases | Sulfuric acid, Sodium hydroxide | Can catalyze decomposition or other hazardous reactions. | [10][14] |
| Alkali Metals | Sodium, Potassium, Lithium | Risk of explosion. | [9] |
| Certain Flammable Solvents | --- | Mixing can produce toxic gases like phosgene. |[9] |
Emergency Procedures
Spill Response:
-
Evacuate all non-essential personnel from the area.[13]
-
Wear full PPE, including respiratory protection if necessary.[13]
-
Prevent the spill from entering drains or waterways.[13]
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[14]
-
Ventilate the area and decontaminate the spill site.
First Aid Measures:
-
Inhalation : Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek urgent medical attention.[14][19]
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14][19]
-
Eye Contact : Immediately flush eyes with running water for at least 15-30 minutes, holding the eyelids open.[12][14] Remove contact lenses after the first 5 minutes and continue rinsing.[12] Seek immediate medical attention from an ophthalmologist.[12]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[12][14]
Conclusion
1-(2-Chloroethoxy)methanediol is a reactive chemical intermediate whose properties are defined by the interplay between its geminal diol structure and its chloroethoxy substituent. Its existence in equilibrium with the corresponding aldehyde governs its chemical behavior, making it a useful but potentially hazardous reagent. The presence of both a chlorinated functional group and an ether linkage necessitates stringent safety protocols, particularly concerning storage, handling, and the prevention of peroxide formation. Researchers and professionals working with this compound must operate with a high degree of caution, utilizing appropriate engineering controls and personal protective equipment at all times.
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